N-(4-(Phenanthren-9-yl)phenyl)naphthalen-1-amine
CAS No.:
Cat. No.: VC16780872
Molecular Formula: C30H21N
Molecular Weight: 395.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H21N |
|---|---|
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | N-(4-phenanthren-9-ylphenyl)naphthalen-1-amine |
| Standard InChI | InChI=1S/C30H21N/c1-4-12-26-21(8-1)10-7-15-30(26)31-24-18-16-22(17-19-24)29-20-23-9-2-3-11-25(23)27-13-5-6-14-28(27)29/h1-20,31H |
| Standard InChI Key | FXMSUQRPTQFGHB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2NC3=CC=C(C=C3)C4=CC5=CC=CC=C5C6=CC=CC=C64 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure combines three aromatic systems: a naphthalene unit, a central phenyl group, and a phenanthrene substituent. The naphthalen-1-amine group is attached to the para position of the phenyl ring, which itself is bonded to the 9th carbon of the phenanthrene system. This arrangement creates a planar, rigid framework that facilitates electron delocalization, a critical feature for optoelectronic applications .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 395.49 g/mol |
| CAS Number | 1799972-11-4 |
| SMILES Notation | C1(NC2=CC=C(C3=CC4=CC=CC=C4C5=CC=CC=C53)C=C2)=C6C=CC=CC6=CC=C1 |
| Topological Polar Surface Area (TPSA) | 12.03 Ų |
| LogP (Octanol-Water) | 8.5568 |
The low TPSA value indicates limited polarity, while the high LogP suggests strong hydrophobicity, aligning with its aromatic-dominated structure .
Synthesis and Manufacturing Challenges
Synthetic Routes
While detailed protocols remain proprietary, the synthesis likely involves sequential cross-coupling reactions. A plausible pathway includes:
-
Suzuki-Miyaura Coupling: Linking the phenanthrene moiety to a brominated phenyl intermediate.
-
Buchwald-Hartwig Amination: Introducing the naphthalen-1-amine group to the phenyl ring .
Key Challenges:
-
Steric Hindrance: Bulky substituents on the phenyl ring may reduce reaction yields.
-
Purification: Similar polarity among intermediates complicates isolation, necessitating advanced chromatographic techniques .
Physicochemical and Electronic Properties
Spectroscopic Features
The compound exhibits strong UV-Vis absorption in the 300–400 nm range due to π-π* transitions, with fluorescence emission peaks near 450 nm. These properties are tunable via substituent modification, enabling customization for specific optoelectronic applications.
Table 2: Computational Chemistry Data
| Parameter | Value |
|---|---|
| Rotatable Bonds | 3 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
The limited rotatable bonds enhance structural rigidity, reducing non-radiative decay pathways and improving luminescent efficiency .
Applications in Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
The compound serves as a host material in emissive layers, where its high triplet energy (2.7 eV) prevents exciton quenching. Devices incorporating this material demonstrate:
-
External Quantum Efficiency (EQE): Up to 18%, surpassing conventional hosts like CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) .
-
Lifetime (LT50): >10,000 hours at 1,000 cd/m², attributed to its thermal stability (decomposition temperature >300°C).
Organic Field-Effect Transistors (OFETs)
Preliminary studies indicate hole mobility values of , suitable for low-cost flexible electronics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume